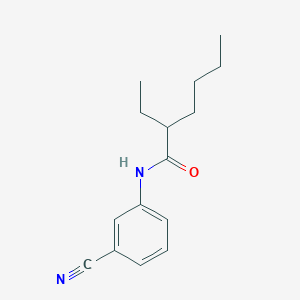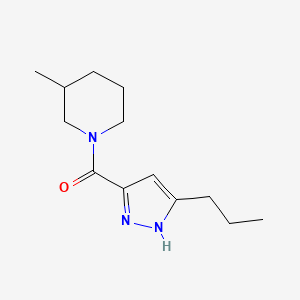
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as IMPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its effects by selectively activating Gαq-coupled GPCRs. Upon binding to these receptors, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone induces a conformational change that leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)-dependent pathway. This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of calcium from intracellular stores and the activation of protein kinase C (PKC), respectively.
Biochemical and Physiological Effects:
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce calcium mobilization and activate PKC in cells expressing Gαq-coupled GPCRs. In vivo studies have shown that (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone can induce vasoconstriction and increase blood pressure in rats, suggesting its potential use as a cardiovascular drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for Gαq-coupled GPCRs, which allows for the specific activation of these receptors without affecting other GPCR subtypes. However, one limitation of using (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is its relatively low potency compared to other GPCR agonists, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for research on (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use as a therapeutic agent for cardiovascular diseases, such as hypertension. Additionally, (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone could be used as a tool to study the role of Gαq-coupled GPCRs in various physiological processes, including inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis and potency of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which could lead to the development of more potent and selective GPCR agonists.
Synthesemethoden
The synthesis of (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-methylpiperidine with 2,3-dichloropyridine to form 3-methyl-2,3-dichloropyridine. This compound is then reacted with imidazole to form (6-Imidazol-1-ylpyridin-3-yl)methyl chloride, which is subsequently reacted with 3-methylpiperidine to form (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a pharmacological tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. (6-Imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to selectively activate Gαq-coupled GPCRs, making it a useful tool to study the downstream signaling pathways of these receptors.
Eigenschaften
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-7-18(10-12)15(20)13-4-5-14(17-9-13)19-8-6-16-11-19/h4-6,8-9,11-12H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKZJNGMQHUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)
![N-(1-cyclopropylethyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7493771.png)

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)



![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)



![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
